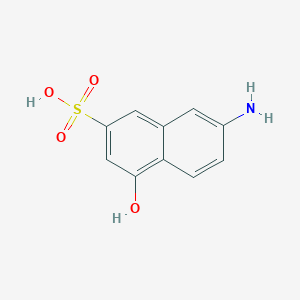

Ácido 7-amino-4-hidroxi-2-naftalenosulfónico

Descripción general

Descripción

. Es un derivado del naftaleno, que presenta tanto grupos funcionales amino como hidroxilo, lo que lo convierte en un compuesto versátil en diversas reacciones químicas y aplicaciones.

Aplicaciones Científicas De Investigación

Analytical Chemistry

ANAPSA is utilized in analytical chemistry as a reagent for the determination of various metal ions through spectrophotometric methods. Its ability to form stable complexes with metal ions makes it valuable in environmental monitoring and industrial applications.

Case Study: Metal Ion Detection

A study demonstrated the use of ANAPSA in the spectrophotometric determination of iron(III) ions. The method involved the formation of a colored complex between ANAPSA and iron(III), allowing for sensitive detection at low concentrations. The results indicated a linear response up to 5 µg/mL, showcasing its effectiveness in environmental samples .

| Metal Ion | Detection Limit (µg/mL) | Method |

|---|---|---|

| Iron(III) | 5 | Spectrophotometry |

| Copper(II) | 10 | Spectrophotometry |

| Lead(II) | 15 | Colorimetric method |

Polymer Synthesis

ANAPSA serves as a precursor in the synthesis of functional polymers. Its reactivity allows for the formation of poly(7-amino-4-hydroxy-2-naphthalenesulfonic acid) (PANAPSA) through oxidative polymerization.

Case Study: Synthesis of PANAPSA

Research conducted on the oxidative polycondensation of ANAPSA revealed the formation of PANAPSA with desirable thermal and electrochemical properties. The study utilized Fourier Transform Infrared (FT-IR) spectroscopy and Differential Scanning Calorimetry (DSC) to characterize the synthesized polymer, confirming its structure and thermal stability .

| Property | Value |

|---|---|

| Yield | 65% |

| Thermal Stability | Decomposes at 250°C |

| Solubility | Soluble in polar solvents |

Toxicological Studies

ANAPSA has been investigated for its potential toxicological effects, particularly concerning its metabolites. Understanding its toxicity profile is crucial for assessing risks associated with exposure.

Case Study: Toxicity Assessment

A mechanistic analysis highlighted that ANAPSA could induce liver toxicity upon repeated exposure. The study noted alterations in liver enzyme levels and histopathological changes, indicating a need for careful handling and risk assessment in industrial applications .

| Toxicity Indicator | Observed Effect |

|---|---|

| Liver Enzymes | Elevated ALT levels |

| Histopathology | Hepatic necrosis |

| Metabolite Detection | Naphthionic acid |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido 7-amino-4-hidroxi-2-naftalenosulfónico normalmente implica la sulfonación del 1-naftol seguida de nitración y posterior reducción . Las condiciones de reacción suelen incluir:

Sulfonación: El 1-naftol se trata con ácido sulfúrico para introducir el grupo ácido sulfónico.

Nitración: El producto sulfonado se nitra posteriormente utilizando ácido nítrico para introducir el grupo nitro.

Reducción: El grupo nitro se reduce a un grupo amino utilizando agentes reductores como el hierro y el ácido clorhídrico.

Métodos de Producción Industrial

En entornos industriales, la producción de ácido 7-amino-4-hidroxi-2-naftalenosulfónico sigue pasos similares pero a mayor escala, utilizando a menudo reactores de flujo continuo para garantizar una calidad y un rendimiento constantes .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 7-amino-4-hidroxi-2-naftalenosulfónico experimenta diversas reacciones químicas, entre ellas:

Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo.

Reducción: El grupo amino se puede reducir a una amina primaria.

Sustitución: El grupo ácido sulfónico puede participar en reacciones de sustitución.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Las condiciones varían en función del sustituyente que se introduzca, pero a menudo implican catalizadores ácidos o básicos.

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en el anillo de naftaleno .

Mecanismo De Acción

El mecanismo de acción del ácido 7-amino-4-hidroxi-2-naftalenosulfónico implica su capacidad para interactuar con diversos objetivos moleculares a través de sus grupos funcionales. El grupo amino puede formar enlaces de hidrógeno y participar en reacciones de sustitución nucleófila, mientras que el grupo hidroxilo puede participar en la formación de enlaces de hidrógeno y reacciones de oxidación-reducción. Estas interacciones permiten que el compuesto module vías bioquímicas y ejerza sus efectos en diferentes aplicaciones .

Comparación Con Compuestos Similares

Compuestos Similares

- Ácido 4-amino-3-hidroxi-1-naftalenosulfónico

- Ácido 5-amino-2-naftalenosulfónico

- Ácido 1-amino-2-hidroxi-4-naftalenosulfónico

Singularidad

El ácido 7-amino-4-hidroxi-2-naftalenosulfónico es único debido a su patrón de sustitución específico en el anillo de naftaleno, que le confiere propiedades químicas y reactividad distintas. Esto lo hace especialmente valioso en la síntesis de ciertos colorantes y productos farmacéuticos donde la colocación precisa del grupo funcional es crucial .

Actividad Biológica

7-Amino-4-hydroxy-2-naphthalenesulfonic acid (often referred to as 7-Amino-2-naphthalenesulfonic acid or 7-NH2-4-OH-2-nsa) is a synthetic compound primarily utilized in the dye industry and as a reagent in biochemical assays. Its structure features a naphthalene core with amino and hydroxyl functional groups, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies regarding this compound.

- Chemical Formula : CHNOS

- Molecular Weight : 239.25 g/mol

- CAS Number : 87-02-5

- IUPAC Name : 7-amino-4-hydroxynaphthalene-2-sulfonic acid

7-Amino-4-hydroxy-2-naphthalenesulfonic acid exhibits several biological activities, primarily attributed to its role as a signaling molecule and potential intermediate in metabolic pathways. Notably, it has been linked to the following mechanisms:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in mitigating damage caused by reactive oxygen species (ROS) in various biological systems .

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of certain biomolecules. For instance, it has been implicated in the inhibition of enzymes related to the production of azo dyes .

- Cell Signaling : As a secondary metabolite, it may participate in cell signaling processes, influencing cellular responses to environmental stimuli .

Toxicity and Safety

While 7-amino-4-hydroxy-2-naphthalenesulfonic acid is not classified as a naturally occurring metabolite, exposure to this compound can occur through industrial processes. Studies have shown that it may have toxic effects on human health when present in high concentrations or with prolonged exposure. The compound's safety profile indicates potential risks for skin irritation and respiratory issues upon inhalation or dermal contact .

Case Study 1: Exposure Assessment

A study published in Environmental Health Perspectives investigated the presence of 7-amino-4-hydroxy-2-naphthalenesulfonic acid in human serum samples from individuals exposed to industrial environments where azo dyes are produced. The findings revealed detectable levels of the compound, suggesting bioaccumulation and potential health risks associated with long-term exposure .

Case Study 2: Metabolic Pathways

In a recent investigation focusing on maternal and cord blood metabolites, researchers identified 7-amino-4-hydroxy-2-naphthalenesulfonic acid as a significant marker associated with maternal exposure to environmental toxins. The study highlighted its role as an intermediate metabolite that may influence fetal development and health outcomes .

Research Findings

Propiedades

IUPAC Name |

7-amino-4-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYARBIJYVGJZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026520 | |

| Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

87-02-5 | |

| Record name | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | J acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | J acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXY-6-AMINO-3-NAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A1IU1C93L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7-amino-4-hydroxy-2-naphthalenesulfonic acid interact with its target and what are the downstream effects?

A1: 7-amino-4-hydroxy-2-naphthalenesulfonic acid (2BrNSA) has been shown to inhibit retroviral integrase, a key enzyme in the replication cycle of retroviruses like HIV-1 and ASV [, ]. While the exact mechanism is not fully elucidated, research suggests that 2BrNSA binding to integrase interferes with its catalytic activity, potentially by disrupting the formation or function of the reverse transcriptase complex []. This inhibition then leads to a significant reduction in the accumulation of viral DNA and its integration into the host cell's genome, ultimately hindering viral replication [].

Q2: What is the structural characterization of 7-amino-4-hydroxy-2-naphthalenesulfonic acid?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, 7-amino-4-hydroxy-2-naphthalenesulfonic acid (also known as J acid) can be characterized using techniques like NMR, MS, and IR spectroscopy. One study details the synthesis of a compound containing two naphthalene rings, utilizing J acid as a starting material. The intermediates and final product in this synthesis process were characterized by 1H NMR, 13C NMR, MS, and IR spectroscopy [].

Q3: Has 7-amino-4-hydroxy-2-naphthalenesulfonic acid shown any selectivity in its activity against different topoisomerases?

A3: Research suggests that 7-amino-4-hydroxy-2-naphthalenesulfonic acid exhibits some selectivity towards Candida albicans DNA topoisomerase I compared to the human enzyme []. This finding implies potential for developing antifungal agents targeting the fungal topoisomerase I with reduced impact on the human counterpart.

Q4: How does the structure of 7-amino-4-hydroxy-2-naphthalenesulfonic acid relate to its activity as an inhibitor?

A4: While specific structure-activity relationship (SAR) studies are not detailed in the provided abstracts, the research highlights that structural variations around the naphthalene ring can impact the inhibitory activity of these compounds [, ]. Further investigation into modifications of the 7-amino-4-hydroxy-2-naphthalenesulfonic acid scaffold could potentially lead to derivatives with improved potency and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.